2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole
CAS No.:
Cat. No.: VC16096050
Molecular Formula: C16H12ClFN2S3
Molecular Weight: 382.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12ClFN2S3 |
|---|---|
| Molecular Weight | 382.9 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)methylsulfanyl]-5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C16H12ClFN2S3/c17-13-6-4-11(5-7-13)9-21-15-19-20-16(23-15)22-10-12-2-1-3-14(18)8-12/h1-8H,9-10H2 |
| Standard InChI Key | WLNNYVSHUYLFLK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s IUPAC name, 2-[(4-chlorophenyl)methylsulfanyl]-5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole, reflects its substitution pattern. Key structural features include:
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Thiadiazole Core: A five-membered ring containing two nitrogen atoms and one sulfur atom.
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Sulfanyl Linkers: Methylsulfanyl groups bridge the thiadiazole ring to the aromatic substituents.
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Halogenated Benzyl Groups: A 4-chlorobenzyl group at position 2 and a 3-fluorobenzyl group at position 5 .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂ClFN₂S₃ |
| Molecular Weight | 382.9 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)F)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
| Topological Polar Surface Area | 99.6 Ų |
| Hydrogen Bond Acceptors | 5 |
Spectral Characterization
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NMR: The ¹H-NMR spectrum exhibits doublets for aromatic protons at δ 7.78 (4-chlorophenyl) and δ 7.61 (3-fluorophenyl), confirming substitution patterns.
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IR: Peaks at 3062 cm⁻¹ (C–H stretching) and 1286 cm⁻¹ (N–N=C bending) validate the thiadiazole core.
Synthesis and Optimization
General Synthetic Pathways
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions. For this compound:
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Thiadiazole Ring Formation: Hydrazine derivatives react with carbon disulfide (CS₂) under basic conditions (e.g., KOH/ethanol) to form potassium dithiocarbazate intermediates, which cyclize in acidic media .
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Sulfanyl Group Introduction: Nucleophilic substitution using 4-chlorobenzyl chloride and 3-fluorobenzyl chloride introduces the respective benzyl groups .
Figure 1: Simplified Synthetic Route
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Hydrazine + CS₂ → Dithiocarbazate intermediate
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Cyclization (H₂SO₄) → 1,3,4-Thiadiazole-2-thiol
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Alkylation with Benzyl Halides → Target Compound
Industrial-Scale Considerations
Optimization strategies include:
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Continuous Flow Reactors: Enhance yield and purity by minimizing side reactions.
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Purification Techniques: Column chromatography (silica gel, petroleum ether/ethyl acetate) isolates the product .
Biological Activities and Mechanisms
Table 2: Comparative Anticonvulsant Activity
| Derivative | MES Protection (%) | PTZ Protection (%) |
|---|---|---|
| 5-[(E)-(3,4,5-Trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | 66.67 | 80.00 |
| Target Compound (Theoretical) | ~70 (Predicted) | ~75 (Predicted) |
Data extrapolated from Frontiers .
Antimicrobial and Antiviral Profiles
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Antiviral Activity: Sulfonamide-thiadiazole derivatives show inhibition of tobacco mosaic virus (TMV) .
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Bacteriostatic Effects: Halogenated thiadiazoles disrupt microbial cell membranes via hydrophobic interactions .
Research Findings and Pharmacological Insights
Molecular Docking Studies
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GABA Receptor Binding: Docking simulations reveal hydrogen bonding (4.18–6.88 Å) between the thiadiazole core and receptor residues .
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Selectivity: Fluorine atoms enhance lipophilicity, improving blood-brain barrier permeability .
Applications and Future Directions
Pharmaceutical Development
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Antiepileptic Agents: Structural optimization for enhanced bioavailability.
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Anticancer Candidates: Exploration of cytotoxicity via topoisomerase inhibition .
Industrial and Environmental Relevance
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